(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
The compound (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic organic molecule featuring a blend of aromatic, sulfonyl, azetidinyl, and methanone functional groups. Its structure combines elements often found in pharmacologically active compounds, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps:
Starting Materials: : The synthesis starts with commercially available phenyl, isopropylsulfonyl, benzo[d]thiazol-2-yl, and azetidine derivatives.
Formation of Intermediate: : Through a series of reactions, such as nucleophilic substitution and sulfonation, the intermediate compounds are formed.
Final Coupling: : The final product is achieved by coupling the (4-(Isopropylsulfonyl)phenyl) and (3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone under controlled conditions.
Industrial Production Methods
For industrial production, optimizing the yield and purity is crucial. Techniques such as:
Catalysis: : Using suitable catalysts to speed up the reaction and improve yield.
Temperature Control: : Precise temperature management during the reaction stages.
Purification: : Employing crystallization and chromatography methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially modifying the isopropylsulfonyl group.
Reduction: : Reduction reactions may target the ketone or sulfonyl groups, altering their chemical states.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Organic solvents like dichloromethane, toluene for efficient reactions.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
This compound serves as a model for studying complex synthetic pathways and reaction mechanisms.
Biology
Medicine
Researchers are investigating its potential as a pharmaceutical agent, given its unique structural properties.
Industry
It could serve as an intermediate in the production of more complex molecules used in materials science.
Mechanism of Action
The mechanism by which (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone exerts its effects involves:
Molecular Targets: : Potential interactions with cellular receptors or enzymes.
Pathways Involved: : Modulation of biochemical pathways critical for cell function.
Comparison with Similar Compounds
Similar Compounds
(4-(Methanesulfonyl)phenyl)(3-((4-bromobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
(4-(Ethylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Unique Attributes
Structural Uniqueness: : The combination of isopropylsulfonyl and 4-methylbenzo[d]thiazol-2-yl moieties.
Reactivity: : Distinctive reaction pathways due to the isopropyl group.
Properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(4-propan-2-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-9-7-15(8-10-17)20(24)23-11-16(12-23)27-21-22-19-14(3)5-4-6-18(19)28-21/h4-10,13,16H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQHYNAEKINSBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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